molecular formula C14H26O2 B089936 Citronellyl butyrate CAS No. 141-16-2

Citronellyl butyrate

Cat. No. B089936
CAS RN: 141-16-2
M. Wt: 226.35 g/mol
InChI Key: XQPZQXTWYZAXAK-UHFFFAOYSA-N
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Description

Citronellyl butyrate is a compound that can be synthesized through the esterification of citronellol and butyric acid. It is a flavor and fragrance compound that is used in various applications due to its pleasant scent and taste. The synthesis and optimization of citronellyl butyrate have been the focus of several studies, aiming to improve the yield and efficiency of the process.

Synthesis Analysis

The synthesis of citronellyl butyrate has been explored using different methods and conditions. One study demonstrated the synthesis in a continuous packed-bed reactor with immobilized lipase from Candida rugosa, using n-hexane as the organic solvent. Optimal conditions were found to be a flow rate of 1 ml/min, a temperature of 50°C, and a pH of 7.5, with the system showing higher conversion and stability when a molecular sieve was used . Another study utilized lipase IM77 from Mucor miehei for the direct esterification and optimized the process using response surface methodology. The optimal conditions included a reaction time of 24 hours, a temperature of 60°C, an enzyme amount of 20%, and a substrate molar ratio of 1:1.5, achieving a 98% molar conversion .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of citronellyl butyrate primarily include the esterification of citronellol with butyric acid. This reaction is catalyzed by lipases, which are enzymes that can facilitate the esterification process under milder conditions compared to traditional chemical catalysis. The reaction kinetics have been modeled to follow a ping pong mechanism with product inhibition, indicating a complex interaction between the enzyme, substrates, and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of citronellyl butyrate are not extensively covered in the provided papers. However, the studies suggest that the compound is a liquid under standard conditions and is synthesized in organic solvents like n-hexane. The stability of the biocatalyst used for its synthesis is affected by temperature and pH, with optimal stability observed within a pH range of 6 to 9 . The compound's fragrance and flavor properties make it suitable for use in the food and perfume industries.

Scientific Research Applications

  • Citronellyl butyrate can be synthesized enzymatically using microbial lipase, showing high yields in direct esterification processes. This method is significant for producing flavor and fragrance compounds used in the food, beverage, cosmetic, and pharmaceutical industries (Macêdo, Lozano, & Pastore, 2003).

  • The synthesis of citronellyl butyrate is enhanced using immobilized Candida antarctica lipase B in solvent-free media, with yields exceeding 99%. This process benefits from the use of ionic liquids, which improve the partitioning of substrate and product molecules (Lozano et al., 2007).

  • Black cumin seedling lipase has been used in organic media to optimize the synthesis of citronellyl butyrate, a fruity flavor compound used in food and cosmetics. The study found optimal conditions for high conversion yields, demonstrating the potential of plant-derived enzymes in flavor synthesis (Haq et al., 2022).

  • Citronellyl butyrate has been identified as a highly effective avian repellent. Its potential for use in nonlethal and environmentally safe vertebrate repellent applications is significant, especially in agriculture and urban settings (Hile, 2004).

  • Continuous synthesis of citronellyl butyrate in non-conventional media using immobilized Candida rugosa lipase reactors has been explored. This study contributes to understanding the reaction kinetics and optimal conditions for industrial-scale production (Dahlan, Kamaruddin, & Najafpour Gh.D., 2005).

Safety And Hazards

Citronellyl butyrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

Citronellyl butyrate and similar esters have broad applications in various industries, including food, cosmetics, and pharmaceuticals . Future research may focus on optimizing the synthesis process, exploring new applications, and understanding the biological properties of these compounds .

properties

IUPAC Name

3,7-dimethyloct-6-enyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPZQXTWYZAXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047405
Record name Citronellyl butyrate
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Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/strong, fruity-rosy odour
Record name Citronellyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

245.00 °C. @ 760.00 mm Hg
Record name Citronellyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037227
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

miscible with alcohol, ether, most fixed oils, chloroform; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol)
Record name Citronellyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.873-0.883
Record name Citronellyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Citronellyl butyrate

CAS RN

141-16-2
Record name Citronellyl butyrate
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Record name Citronellyl butyrate
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Record name Citronellyl butyrate
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Record name Butanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Record name Citronellyl butyrate
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Record name Citronellyl butyrate
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Record name CITRONELLYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name Citronellyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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